
Hynic-PEG3-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hynic-PEG3-N3 is a cleavable 3-unit polyethylene glycol antibody-drug conjugate linker. It is commonly employed in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
準備方法
Synthetic Routes and Reaction Conditions
Hynic-PEG3-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol units and the introduction of an azide group. The synthesis typically involves the following steps:
Polyethylene Glycol Modification: The polyethylene glycol chain is modified to introduce functional groups that can react with other molecules.
Azide Group Introduction: An azide group is introduced into the polyethylene glycol chain through a reaction with sodium azide.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistent quality and yield. The use of automated reactors and advanced purification techniques helps in achieving high efficiency and purity.
化学反応の分析
Types of Reactions
Hynic-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring by reacting the azide group with a strained alkyne group, such as dibenzocyclooctyne or bicyclononyne, without the need for a catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be carried out in various solvents, including water and organic solvents, at room temperature.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are highly stable and can be used in various applications, including bioconjugation and drug delivery.
科学的研究の応用
Hynic-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine: this compound is used in the development of antibody-drug conjugates for targeted cancer therapy. It enables the attachment of cytotoxic drugs to antibodies, allowing for selective delivery to cancer cells.
Industry: It is used in the production of advanced materials and nanotechnology applications, where precise control over molecular architecture is required
作用機序
Hynic-PEG3-N3 exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with alkyne groups in target molecules, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and the creation of stable bioconjugates. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
類似化合物との比較
Hynic-PEG3-N3 is unique due to its cleavable nature and the presence of a 3-unit polyethylene glycol chain. Similar compounds include:
Hynic-PEG2-N3: A similar compound with a shorter polyethylene glycol chain.
Hynic-PEG4-N3: A similar compound with a longer polyethylene glycol chain.
Hynic-PEG3-DBCO: A compound with a dibenzocyclooctyne group instead of an azide group.
Compared to these similar compounds, this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .
特性
分子式 |
C17H27N7O4 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H27N7O4/c1-14(2)22-23-16-4-3-15(13-20-16)17(25)19-5-7-26-9-11-28-12-10-27-8-6-21-24-18/h3-4,13H,5-12H2,1-2H3,(H,19,25)(H,20,23) |
InChIキー |
CQCWBZYMVINCJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



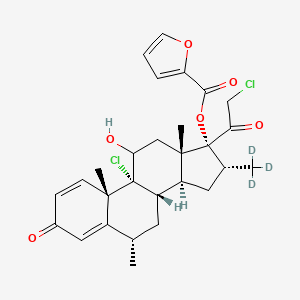
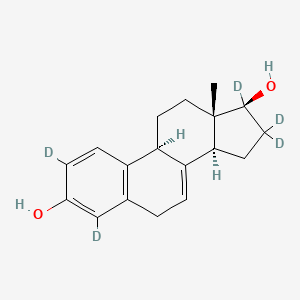
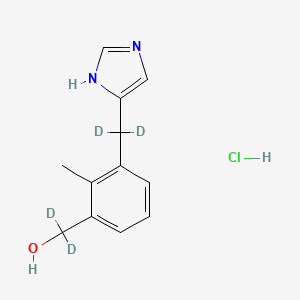

![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
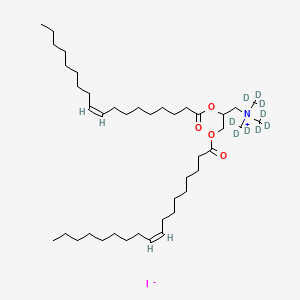

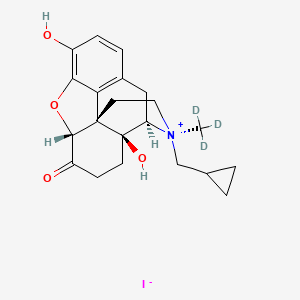
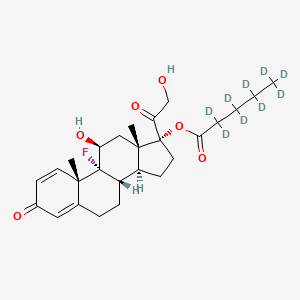
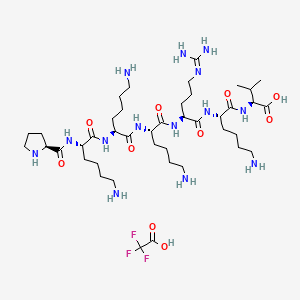
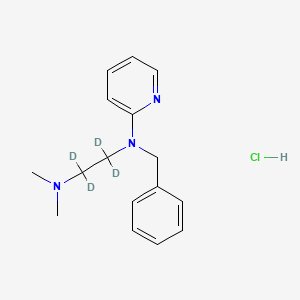
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)

